Product packaging for (R)-5-Hydroxymethyl Tolterodine Formate(Cat. No.:CAS No. 380636-49-7)

(R)-5-Hydroxymethyl Tolterodine Formate

Cat. No.: B586286
CAS No.: 380636-49-7
M. Wt: 387.52
InChI Key: YXSFRJSZLSBBRR-VEIFNGETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-5-Hydroxymethyl Tolterodine Formate ( 380636-49-7) is a key pharmacologically active metabolite of the antimuscarinic agents Tolterodine and Fesoterodine . It acts as a potent and competitive antagonist of muscarinic receptors (mAChR), contributing significantly to the therapeutic effect of its parent drugs in the treatment of overactive bladder (OAB) . Its mechanism of action involves blocking acetylcholine from binding to M3 muscarinic receptors in the detrusor muscle of the bladder, thereby reducing involuntary bladder contractions and alleviating symptoms of urinary urgency, frequency, and incontinence . A significant research advantage of this compound is its role as the singular active moiety to which the prodrug Fesoterodine is rapidly and consistently converted by ubiquitous esterases, providing a more predictable pharmacokinetic profile compared to the CYP2D6-genotype-dependent metabolism of Tolterodine . With a lower logD value than Tolterodine, it is also less lipophilic, which may influence its permeability across biological barriers . This makes this compound a critical reference standard and a valuable tool for researchers studying metabolic pathways, pharmacology, and the development of new treatments for overactive bladder and other muscarinic receptor-related conditions. This product is intended for research use only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H33NO4 B586286 (R)-5-Hydroxymethyl Tolterodine Formate CAS No. 380636-49-7

Properties

IUPAC Name

2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol;formic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2.CH2O2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;2-1-3/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1H,(H,2,3)/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSFRJSZLSBBRR-VEIFNGETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Formylation of (R)-Tolterodine Intermediate

The most widely reported method involves the direct formylation of (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol using formic acid. In a representative procedure, 138.1 mg (3.0 mmol) of formic acid is added to a solution of the precursor (1.02 g, 3.0 mmol) in 7.5 g of acetonitrile at ambient temperature. The mixture is heated to dissolve precipitated oil, followed by overnight crystallization, yielding coarse colorless crystals with nearly quantitative efficiency (100%) and 97.7% HPLC purity. Key advantages include:

  • Minimal byproducts : The reaction’s simplicity avoids side reactions, ensuring high fidelity.

  • Crystallization-driven purity : Slow cooling promotes selective crystal growth, eliminating the need for chromatography.

Alternative Protection-Deprotection Strategies

Patented routes for related tolterodine salts suggest indirect approaches. For instance, mesyl chloride protection of hydroxyl groups in precursors like (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol enables subsequent substitution with diisopropylamine. Though designed for tartrate synthesis, this method highlights the utility of temporary protecting groups to enhance reaction control. After deprotection under basic conditions, formic acid can be introduced to yield the formate ester.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Acetonitrile is the solvent of choice due to its polar aprotic nature, which solubilizes intermediates while facilitating crystallization upon cooling. Elevated temperatures (20–25°C) ensure complete dissolution of the oil formed during formic acid addition, while ambient cooling kinetics favor large crystal formation. Comparative studies with ethanol or toluene show inferior yields (<85%) due to poor solubility of intermediates.

Stoichiometric and Catalytic Considerations

Stoichiometric equivalence of formic acid (1:1 molar ratio) is critical to avoid over-acidification, which can degrade the hydroxymethyl group. Catalytic additives, such as potassium iodide (0.05 eq), have been explored in analogous tolterodine syntheses to accelerate nucleophilic substitution but are unnecessary in this direct formylation.

Analytical Characterization

Spectroscopic Data

The compound’s structure is confirmed via 13C^{13}\text{C}-NMR (DMSO-d6d_6):

  • Key signals : 19.16 ppm (isopropyl CH3_3), 164.98 ppm (formate carbonyl).

  • Optical rotation : [α]D20=7.3[α]_D^{20} = -7.3 (c = 1, water), confirming the (R)-configuration.

Purity and Physical Properties

ParameterValueMethod
Melting Point151.8°CDSC
HPLC Purity97.7%RP-HPLC
Molecular Weight387.52 g/molHRMS

Industrial-Scale Considerations

Cost-Effective Work-Up

The absence of chromatographic purification reduces production costs. Crystallization in acetonitrile allows >95% recovery, with residual solvent levels meeting ICH guidelines (<500 ppm).

Comparative Analysis of Synthetic Methods

Yield and Efficiency

MethodYieldPurityKey Advantage
Direct Formylation100%97.7%Single-step, high yield
Protection-Deprotection85%95%Flexible intermediate use

Scalability Challenges

While the direct method is optimal for lab-scale synthesis, industrial adoption requires addressing acetonitrile’s flammability via closed-loop systems .

Chemical Reactions Analysis

Types of Reactions

®-5-Hydroxymethyl Tolterodine Formate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The formate ester can be reduced to yield the free hydroxymethyl compound.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Free hydroxymethyl Tolterodine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-5-Hydroxymethyl Tolterodine Formate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-5-Hydroxymethyl Tolterodine Formate involves its binding to muscarinic receptors in the bladder, thereby inhibiting bladder contractions. This action is mediated through the blockade of acetylcholine binding, which prevents the activation of the receptor and subsequent intracellular signaling pathways that lead to muscle contraction .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C24H33NO5
  • Molecular Weight : 415.53 g/mol
  • Purity : >95% (HPLC)
  • Role : Active metabolite contributing to Tolterodine’s efficacy .

Comparison with Structurally and Functionally Related Compounds

Tolterodine and Its Primary Metabolites

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Characteristics
Tolterodine 124937-51-5 C22H31NO2 341.49 Parent drug; metabolized via CYP2D6 (5-HM formation) and CYP3A4 (N-dealkylation) .
(R)-5-Hydroxymethyl Tolterodine Formate 380636-49-7 C24H33NO5 415.53 Active metabolite; contributes to antimuscarinic effects .
5-Carboxy Tolterodine Formate 70028-95-4 C22H29NO5 387.47 Terminal oxidation product; limited pharmacological activity .
N-Dealkylated Tolterodine C16H21NO 255.36 Inactive metabolite formed via CYP3A4; no therapeutic contribution .

Key Findings :

  • The (R)-enantiomer of 5-hydroxymethyl metabolite is critical for efficacy, while the (S)-enantiomer shows reduced activity .
  • 5-Carboxy Tolterodine accounts for 51% of urinary metabolites but lacks significant receptor affinity .

Stereoisomers and Deuterated Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Characteristics
(S)-5-Hydroxymethyl Tolterodine Formate 260389-90-0 C24H33NO5 415.53 Less active enantiomer; used in pharmacokinetic studies .
(R)-5-Hydroxymethyl Tolterodine-d14 C22H17D14NO2 355.57 Deuterated internal standard for bioanalytical assays .

Key Findings :

  • Stereoselective metabolism dictates therapeutic potency, with the (R)-form being dominant .
  • Deuterated analogs are critical for mass spectrometry-based quantification in clinical studies .

Key Findings :

  • Impurities like Lactone and O-Benzyl derivatives are tightly controlled to ensure drug safety .
  • The Cinchonidine Salt intermediate enables enantioselective synthesis of the (R)-form .

Species-Specific Metabolism

  • Humans, Mice, Dogs : Predominant formation of 5-HM via CYP2D6, correlating with therapeutic effects .
  • Rats : Extensive hydroxylation of the benzene ring, leading to divergent metabolite profiles .

Biological Activity

(R)-5-Hydroxymethyl Tolterodine Formate, a derivative of tolterodine, is primarily investigated for its antimuscarinic properties, particularly in the treatment of overactive bladder (OAB). This compound is notable for its improved pharmacokinetic profile and efficacy compared to its parent compound, tolterodine. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound acts as a selective antagonist of muscarinic receptors, particularly M3 receptors, which are predominantly involved in bladder contraction. By inhibiting these receptors, the compound reduces detrusor muscle overactivity, thereby alleviating symptoms associated with OAB such as urgency and frequency of urination.

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized in various studies. Notably, it has a lower logD value (0.74) compared to tolterodine (1.83), indicating reduced lipophilicity and potentially lower permeability across the blood-brain barrier . This characteristic may contribute to a more favorable side effect profile.

Case Study Overview

A series of clinical trials have evaluated the efficacy of this compound in managing OAB symptoms. In one study involving 1,529 subjects aged 20-93 years, patients receiving extended-release formulations showed significant improvements in urinary control compared to placebo groups .

Data Summary

The following table summarizes key findings from clinical trials assessing the effectiveness of this compound:

StudyTreatment GroupChange in Incontinence Episodes/Weekp-value
Study A2 mg q.d.-3.8 (SD 6.1)<0.0001
Study B4 mg q.d.-4.7 (SD 7.6)<0.0001
Study CCombination Therapy-4.0 (SD 6.0)<0.0001

These results indicate a statistically significant reduction in weekly incontinence episodes for patients treated with this compound compared to placebo.

Safety Profile

The safety profile of this compound has been assessed through various studies, indicating that it is generally well-tolerated with fewer central nervous system side effects than traditional antimuscarinic agents like tolterodine . Adverse effects reported include dry mouth and constipation but at lower rates than those observed with other antimuscarinics.

Q & A

Q. What are the established metabolic pathways for (R)-5-Hydroxymethyl Tolterodine Formate, and how do they influence experimental design?

this compound (5-HM) is the primary active metabolite of Tolterodine, formed via hepatic CYP2D6-mediated oxidation. In CYP2D6 "poor metabolizers" (7% of the population), alternative CYP3A4-mediated pathways dominate, yielding negligible 5-HM and higher Tolterodine serum concentrations . Experimental designs must account for metabolic variability by:

  • Genotyping subjects for CYP2D6 polymorphisms.
  • Using in vitro hepatocyte models to compare metabolic rates between CYP2D6 and CYP3A4 pathways.
  • Validating metabolite ratios via LC-MS/MS in plasma/urine .

Q. How is receptor binding affinity and selectivity for this compound determined experimentally?

Competitive radioligand binding assays using [³H]-N-methylscopolamine ([³H]NMS) in tissues (e.g., bladder, salivary glands, heart) are standard. (R)-5-HM exhibits nM-range Ki values for mAChR subtypes:

  • M1 : 2.3 nM
  • M2 : 2.0 nM
  • M3 : 2.5 nM
  • M4/M5 : 2.8–2.9 nM .
    Tissue selectivity (e.g., bladder vs. salivary glands) is assessed using organ bath experiments in isolated detrusor muscle .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for plasma/urine quantification .
  • Chiral chromatography to resolve enantiomers and confirm (R)-configuration purity (>98%) .
  • Validation parameters: Limit of detection (LOD), linearity (1–100 ng/mL), and recovery rates in spiked samples .

Advanced Research Questions

Q. How do CYP2D6 polymorphisms affect the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

In CYP2D6 "extensive metabolizers," systemic clearance of Tolterodine is ~30 L/h, with 5-HM contributing to >80% of efficacy. In "poor metabolizers," Tolterodine exposure increases 7-fold, but 5-HM levels are negligible, necessitating dose adjustments . Advanced PK modeling should:

  • Incorporate population pharmacokinetics to stratify subjects by CYP2D6 phenotype.
  • Use mechanistic PK-PD models linking bladder mAChR occupancy to urinary frequency reduction .

Q. What methodological approaches resolve contradictions in reported receptor selectivity data for this compound?

Discrepancies in tissue selectivity (e.g., bladder vs. heart) arise from assay conditions (e.g., buffer pH, temperature) or receptor density variations. To address this:

  • Normalize binding data to tissue-specific receptor expression (qRT-PCR or Western blot).
  • Compare functional antagonism (e.g., carbachol-induced contraction in bladder vs. heart) .
  • Apply Schild regression analysis to quantify potency shifts under varying conditions .

Q. How does enantiomeric purity of this compound impact preclinical efficacy studies?

The (S)-enantiomer exhibits lower mAChR affinity (Ki >10 nM), potentially diluting efficacy. Rigorous quality control includes:

  • Chiral HPLC with polarimetric detection to confirm ≥98% (R)-enantiomer purity .
  • In vivo enantiomer stability assays to rule out racemization during metabolism .

Q. What strategies optimize in vivo study designs to account for active metabolite accumulation?

  • Use cannulated animal models for continuous plasma sampling to track Tolterodine and 5-HM kinetics.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific metabolite distribution .
  • Include bladder-specific outcome measures (e.g., cystometry in rodents) to correlate mAChR occupancy with functional effects .

Methodological Best Practices

  • Experimental Replication : Validate receptor binding data across ≥3 independent assays to address variability .
  • Ethical Reporting : Disclose enantiomer purity, metabolic phenotypes, and funding sources per ICMJE guidelines .
  • Data Contradiction Analysis : Use funnel plots or sensitivity analysis to identify outlier studies in meta-reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-Hydroxymethyl Tolterodine Formate
Reactant of Route 2
(R)-5-Hydroxymethyl Tolterodine Formate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.